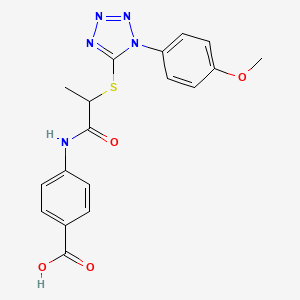

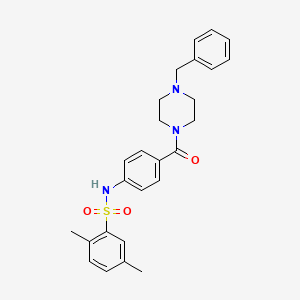

![molecular formula C19H17N3O3 B2866542 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2034382-29-9](/img/structure/B2866542.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that contains several functional groups. It includes a benzo[d]imidazole group, a pyrrolidine group, and a benzo[d][1,3]dioxol-5-yl methanone group . The benzo[d]imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Applications De Recherche Scientifique

Synthesis and Optical Properties

- The compound has been investigated in the context of synthesis and characterization of luminescent materials . For example, a study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showing significant Stokes' shift and quantum yields, highlighting the potential of such compounds in developing luminescent materials (Volpi et al., 2017).

Anticancer Activity

- Research on derivatives closely related to the compound has been conducted to evaluate antiproliferative activity against cancer cell lines . Mullagiri et al. (2018) synthesized and evaluated a series of new benzimidazole and imidazopyridine conjugates, demonstrating considerable cytotoxicity against prostate, lung, cervical, and breast cancer cell lines. This study underlines the compound's utility in cancer research (Mullagiri et al., 2018).

Chemical Synthesis and Crystallography

- Several studies have focused on chemical synthesis techniques and crystallographic analysis to explore the structural properties of benzimidazole-related compounds. These studies contribute to a deeper understanding of the compound's structural characteristics and potential applications in material science and pharmaceuticals. Examples include research by Ge et al. (2011) and Huang et al. (2021), which delve into the synthesis processes and crystal structure analyses of related compounds (Ge et al., 2011); (Huang et al., 2021).

Antimicrobial and Antimycobacterial Properties

- The exploration of antimicrobial and antimycobacterial activities of benzimidazole derivatives has also been a significant area of research. Narasimhan et al. (2011) synthesized a series of benzimidazol-1-yl-pyridin-3-yl-methanones, demonstrating potent antimicrobial and antimycobacterial activities, suggesting the compound's relevance in developing new antimicrobial agents (Narasimhan et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone, are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting microtubule assembly formation . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division. By inhibiting microtubule assembly, the compound can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of cancer cells.

Pharmacokinetics

It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting that it may have favorable distribution properties

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors.

Analyse Biochimique

Biochemical Properties

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has been found to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-19(13-5-6-17-18(9-13)25-12-24-17)21-8-7-14(10-21)22-11-20-15-3-1-2-4-16(15)22/h1-6,9,11,14H,7-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUROYYENBQNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)

![1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione](/img/structure/B2866472.png)

![Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide](/img/structure/B2866475.png)

![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)

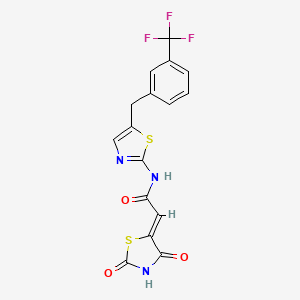

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2866480.png)